molecular formula C17H13F3N2O2 B2406104 N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide CAS No. 1427530-09-3

N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B2406104
CAS No.: 1427530-09-3
M. Wt: 334.298
InChI Key: KBKZOVWSDBFTDB-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of a cyanocyclobutyl group, a trifluoromethyl-substituted phenyl ring, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, while the furan-2-carboxamide moiety contributes to its overall stability and reactivity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted phenyl derivatives and furan-2-carboxamide analogs. Examples include:

Uniqueness

The uniqueness of N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide lies in its combination of a cyanocyclobutyl group, a trifluoromethyl-substituted phenyl ring, and a furan-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2/c18-17(19,20)12-4-1-3-11(9-12)13-5-6-14(24-13)15(23)22-16(10-21)7-2-8-16/h1,3-6,9H,2,7-8H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKZOVWSDBFTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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